molecular formula C10H11N3O2 B2714047 Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 221893-57-8

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2714047
CAS No.: 221893-57-8
M. Wt: 205.217
InChI Key: SQMDRQWVJPZUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Scientific Research Applications

Synthesis of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic pathways have been developed, including:

  • Condensation Reactions : Utilizing amines and carboxylic acids to form the imidazo[1,2-a]pyridine structure.
  • Cyclization Methods : Employing cyclization reactions with heteroatoms to construct the imidazole ring.

These methods are crucial for producing derivatives with enhanced biological properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Mycobacterium species. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) below 1 μM against resistant strains of tuberculosis (TB) .

Antitubercular Activity

Recent advancements in the field have highlighted the compound's potential as an anti-TB agent. Specific derivatives have shown remarkable selectivity and potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. For instance, compounds derived from this scaffold have exhibited MIC values as low as 0.07 μM against XDR-TB .

Therapeutic Implications

The therapeutic implications of this compound extend beyond antimicrobial activity:

  • Anticancer Potential : Some studies suggest that imidazo[1,2-a]pyridine derivatives may also possess anticancer properties, although further investigation is required to elucidate their mechanisms of action.
  • Anti-inflammatory Effects : There is emerging evidence that these compounds may exert anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the imidazole ring can significantly influence their biological activity. Researchers have identified key structural features that enhance potency and selectivity against target pathogens .

Study on Antitubercular Activity

A notable study evaluated various imidazo[1,2-a]pyridine derivatives for their antitubercular activity against different strains of Mtb. The results indicated that certain compounds had MIC values significantly lower than traditional anti-TB drugs, suggesting a promising avenue for drug development .

Investigation into Antimicrobial Efficacy

Another study focused on the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The findings revealed that some derivatives exhibited strong antimicrobial activity comparable to existing antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

Biological Activity

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-tuberculosis (anti-TB) properties. This article reviews the synthesis, biological evaluation, and pharmacokinetic properties of this compound and its derivatives, highlighting key findings from recent research.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate. This method yields the desired heterocyclic structure efficiently. Subsequent modifications to the core structure allow for the exploration of various substituents to enhance biological activity.

Key Findings:

  • Modifications : Variations in substituents at positions 2 and 3 of the imidazopyridine ring significantly impact biological activity. For instance, introducing different alkyl or aryl groups can enhance or diminish anti-TB efficacy.
  • Activity Against Mycobacterium tuberculosis : Certain derivatives have shown promising results against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some compounds demonstrating MIC values as low as ≤1 μM .

Biological Activity

The biological evaluation of this compound and its derivatives has primarily focused on their anti-TB activity, but they also exhibit potential in other therapeutic areas.

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-TB potential of this compound class. For example:

  • In Vitro Studies : Compounds derived from this compound have been tested against various strains of M. tuberculosis, including MDR and XDR strains. The results indicate that some derivatives are significantly more potent than traditional treatments like isoniazid .
CompoundMIC (μM)Activity Type
This compound~65Weak against H37Rv
Derivative A≤1Strong against MDR strains
Derivative B≤1Strong against XDR strains

Other Biological Activities

The imidazo[1,2-a]pyridine scaffold has also been explored for other pharmacological activities:

  • Anthelmintic and Antifungal Properties : Some derivatives have shown effectiveness against parasitic infections and fungal pathogens.
  • Potential Mechanisms : The mode of action for these compounds appears to involve inhibition of critical enzymes in the bacterial electron transport chain, particularly targeting QcrB in M. tuberculosis .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

Key Pharmacokinetic Findings:

  • Plasma Protein Binding : High plasma protein binding (>99%) has been observed in both human and mouse studies, indicating potential for prolonged circulation time in vivo .
  • Metabolic Stability : Some derivatives exhibit rapid metabolism in liver microsomes; however, modifications have led to compounds with improved stability profiles.
CompoundPlasma Protein Binding (%)Stability in Liver Microsomes (%)
Compound A99.89 (human) / 99.64 (mouse)1.5 (human) after 60 mins
Compound B>99 (human)>10% remaining after 60 mins

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

  • Case Study on MDR-TB : A derivative was tested against several MDR-TB clinical isolates showing an MIC of ≤0.5 μM, significantly lower than standard therapies.
  • In Vivo Efficacy : Animal models treated with selected derivatives demonstrated reduced bacterial load in lungs compared to untreated controls.

Properties

IUPAC Name

ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMDRQWVJPZUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221893-57-8
Record name ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.